molecular formula C20H27N3O3S B14786491 Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-

Cat. No.: B14786491
M. Wt: 389.5 g/mol
InChI Key: JDSZMCNXGCKEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The unique structure of this compound, which includes a methoxymethyl group and a piperazinyl moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- typically involves multiple steps. One common method includes the reaction of 2-(methoxymethyl)aniline with 4-methyl-3-(4-methyl-1-piperazinyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic ring .

Scientific Research Applications

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By binding to the active site of the enzyme, the compound prevents the conversion of carbon dioxide to bicarbonate and protons, thereby disrupting the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or controlling seizures in epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxymethyl group and the piperazinyl moiety in benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- imparts unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C20H27N3O3S/c1-16-8-9-18(14-20(16)23-12-10-22(2)11-13-23)27(24,25)21-19-7-5-4-6-17(19)15-26-3/h4-9,14,21H,10-13,15H2,1-3H3

InChI Key

JDSZMCNXGCKEAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.